Cas no 1894767-74-8 (1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid)

1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 1-(1,1-dimethylethyl)-3-hydroxy-
- 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid
- EN300-1804498
- 1894767-74-8
-
- Inchi: 1S/C9H16O3/c1-8(2,3)9(7(11)12)4-6(10)5-9/h6,10H,4-5H2,1-3H3,(H,11,12)
- InChI Key: MVPNZNRYCWVOCT-UHFFFAOYSA-N
- SMILES: C1(C(C)(C)C)(C(O)=O)CC(O)C1
Computed Properties
- Exact Mass: 172.109944368g/mol
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.188±0.06 g/cm3(Predicted)
- Boiling Point: 290.0±33.0 °C(Predicted)
- pka: 4.79±0.40(Predicted)
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804498-10g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1804498-10.0g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1804498-0.1g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1804498-1.0g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1804498-5g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1804498-5.0g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1804498-0.05g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1804498-0.25g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1804498-2.5g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1804498-0.5g |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid |
1894767-74-8 | 0.5g |
$1084.0 | 2023-09-19 |
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid Related Literature
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid
Research Briefing on 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1894767-74-8)
1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1894767-74-8) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane ring structure and tert-butyl group, has shown potential in various applications, including drug discovery and development. Recent studies have explored its utility as a building block for novel therapeutics, particularly in the context of enzyme inhibition and targeted drug delivery.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The researchers utilized a combination of computational modeling and synthetic chemistry to optimize the compound's structure for enhanced binding affinity to specific protein targets. The results demonstrated that derivatives of this compound exhibited promising activity against cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.
In another study, the compound was evaluated for its potential in prodrug development. The research team focused on leveraging the hydroxy and carboxylic acid functional groups to create ester-based prodrugs with improved pharmacokinetic properties. The findings indicated that 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid could serve as a versatile scaffold for designing prodrugs with enhanced bioavailability and reduced side effects, particularly in oncology applications.
Further investigations have highlighted the compound's utility in fragment-based drug discovery (FBDD). Due to its compact and rigid structure, 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid has been identified as a valuable fragment for screening against a variety of biological targets. A recent high-throughput screening campaign revealed its potential as a starting point for developing inhibitors of protein-protein interactions, which are often challenging to target with conventional small molecules.
In addition to its applications in drug discovery, the compound has also been explored in materials science. Researchers have reported its use in the synthesis of novel polymers with tailored properties, such as improved thermal stability and biocompatibility. These polymers hold promise for applications in medical devices and controlled drug release systems.
Overall, the growing body of research on 1-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1894767-74-8) underscores its versatility and potential across multiple domains. Its unique structural features make it a valuable tool for chemists and biologists alike, paving the way for innovative solutions in drug development and beyond. Future studies are expected to further elucidate its mechanisms of action and expand its applications in the pharmaceutical and materials science industries.
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